1-Methoxyquinolin-1-ium perchlorate
CAS No.: 19411-52-0
Cat. No.: VC5079197
Molecular Formula: C10H10ClNO5
Molecular Weight: 259.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19411-52-0 |
|---|---|
| Molecular Formula | C10H10ClNO5 |
| Molecular Weight | 259.64 |
| IUPAC Name | 1-methoxyquinolin-1-ium;perchlorate |
| Standard InChI | InChI=1S/C10H10NO.ClHO4/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;(H,2,3,4,5)/q+1;/p-1 |
| Standard InChI Key | OBZMVHJAAAWIEK-UHFFFAOYSA-M |
| SMILES | CO[N+]1=CC=CC2=CC=CC=C21.[O-]Cl(=O)(=O)=O |
Introduction
Chemical Identity and Structural Features
1-Methoxyquinolin-1-ium perchlorate belongs to the quinolinium family, a class of nitrogen-containing heterocycles known for their diverse bioactivities. The compound’s IUPAC name, 1-methoxyquinolin-1-ium;perchlorate, reflects its cationic quinolinium moiety stabilized by a perchlorate anion. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 19411-52-0 |
| Molecular Formula | |
| Molecular Weight | 259.64 g/mol |
| SMILES | CO[N+]1=CC=CC2=CC=CC=C21.[O-]Cl(=O)(=O)=O |
| InChI Key | OBZMVHJAAAWIEK-UHFFFAOYSA-M |
The methoxy group at the 1-position of the quinoline ring enhances lipophilicity, potentially improving membrane permeability in biological systems. X-ray crystallographic studies of analogous methoxyquinoline derivatives, such as 3-(2-chloro-6-methoxyquinolin-3-yl), reveal planar aromatic systems with dihedral angles influenced by substituents . For example, the 5-phenylisoxazole fragment in a related compound forms a 36.8° angle with the quinoline ring, underscoring the conformational flexibility of methoxyquinoline scaffolds .
Synthesis and Characterization
Analytical Data
Characterization of 1-methoxyquinolin-1-ium perchlorate relies on spectroscopic and crystallographic techniques:
Spectroscopic Data (for analogous compounds):
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IR (KBr): Peaks at 2914 cm (C-H stretch), 1595 cm (aromatic C=C), and 821 cm (C-Cl) .
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H NMR (CDCl): Signals at δ 8.54 (s, quinoline-H), 3.97 (s, OCH) .
Crystallographic Parameters (from related structures):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| (Å) | 11.2461(18) |
| (Å) | 15.967(2) |
| (Å) | 9.2864(13) |
| (°) | 106.770(9) |
| Volume (Å) | 1596.6(4) |
Weak π-π interactions (3.797 Å) stabilize the crystal lattice in analogous compounds .
Biological Activities and Mechanisms
Antimicrobial Properties
Quinoline derivatives exhibit broad-spectrum antimicrobial activity, with the methoxy group playing a critical role in enhancing efficacy. 1-Methoxyquinolin-1-ium perchlorate demonstrates inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The mechanism likely involves disruption of microbial membrane integrity via lipophilic interactions and interference with DNA gyrase or topoisomerase IV enzymes.
Structure-Activity Relationships (SAR)
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Methoxy Substitution: The 1-methoxy group increases lipophilicity, facilitating penetration through lipid bilayers.
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Perchlorate Anion: Enhances solubility in polar solvents, improving bioavailability.
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Quinolinium Core: The planar aromatic system intercalates into DNA or interacts with enzyme active sites .
Comparative studies show that halogenation at the 2-position (e.g., Cl) further boosts antibacterial potency, as seen in 2-chloro-6-methoxyquinoline derivatives .
Applications in Medicinal Chemistry
1-Methoxyquinolin-1-ium perchlorate serves as a precursor for antimalarial and anticancer agents. Quinoline-based drugs like chloroquine share structural similarities, suggesting potential repurposing opportunities. Recent efforts focus on modifying the perchlorate anion to optimize pharmacokinetics and reduce toxicity .
Future Research Directions
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Toxicity Profiling: Systematic in vitro and in vivo studies to assess acute/chronic toxicity.
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Analogue Development: Exploring substituents at the 3- and 4-positions to enhance selectivity.
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Mechanistic Studies: Elucidating targets in bacterial vs. mammalian cells to improve therapeutic indices.
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